Avocadene

Description

Definition and Chemical Classification within Natural Products Research

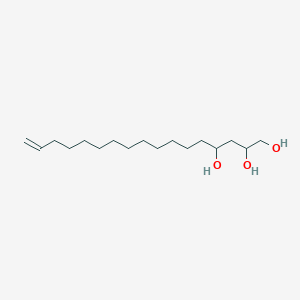

Avocadene, systematically known as 16-heptadecene-1,2,4-triol, is a significant polyhydroxylated fatty alcohol (PFA) comprising 17 carbon atoms. wikipedia.org Within the broader field of natural products research, this compound is classified as an acetogenin (B2873293), a family of compounds distinguished by their unique long-chain fatty acid structures. wikipedia.orglipidmaps.org More specifically, it falls under the category of long-chain fatty alcohols, which are characterized by an aliphatic tail containing 13 to 21 carbon atoms. uni.lu The precise chemical structure of this compound is identified as (R,R)-1,2,4-trihydroxy-16-heptadecene. wikidata.org Natural products, such as this compound, are bioactive chemical compounds synthesized by living organisms, playing crucial roles in various biological and ecological contexts.

Natural Occurrence and Distribution in Persea americana Tissues

This compound is predominantly found in the Persea americana plant, commonly known as the avocado. Its distribution varies across different tissues of the fruit. Research indicates that this compound is present in both the pulp and seeds, with higher concentrations typically observed in the seeds. Specifically, the mean amount of this compound is reported as 0.22 ± 0.04 mg/g in avocado pulp and 0.43 ± 0.04 mg/g in avocado seeds. wikipedia.orguni.lu Beyond the edible pulp and seeds, this compound can also be found in avocado leaves and peels. lipidmaps.orgcontaminantdb.ca The presence of acetogenins (B1209576), including this compound, is reported to be exclusive to species within the genus Persea of the Lauraceae family. nih.govcve.edu.au It is important to note that the quantities of this compound within avocado tissues can exhibit variability influenced by factors such as the avocado's maturation stage, climatic conditions, and soil composition. uni.lu

Table 1: Natural Occurrence and Distribution of this compound in Persea americana Tissues

| Tissue Type | Mean Concentration (mg/g) |

| Pulp | 0.22 ± 0.04 wikipedia.orguni.lu |

| Seed | 0.43 ± 0.04 wikipedia.orguni.lu |

| Leaves | Present lipidmaps.orgcontaminantdb.ca |

| Peels | Present lipidmaps.orgcontaminantdb.ca |

Contextualization within Current Biochemical and Biomedical Research Paradigms

This compound has garnered significant academic interest, positioning itself within current biochemical and biomedical research paradigms due to its diverse potential biological activities, particularly concerning cancer and metabolic disorders. wikipedia.orgnih.gov Research paradigms encompass the theoretical frameworks and assumptions that guide scientific inquiry, influencing the design and interpretation of studies.

Within biochemical research , studies on this compound primarily focus on its mechanism of action. A key finding is its ability to inhibit mitochondrial fatty acid oxidation (FAO). wikipedia.orgnih.gov This inhibition is attributed to this compound's capacity to bind to very long-chain acyl-CoA dehydrogenase (VLCAD), an essential enzyme in the FAO pathway. wikipedia.org This disruption of energy metabolism has been shown to reverse insulin (B600854) resistance in obesity models and induce selective cell death in certain cancer cells. wikipedia.org this compound's influence on cellular metabolism and signaling pathways is also a subject of ongoing investigation. wikipedia.org

In the realm of biomedical research , this compound is explored for its therapeutic potential. It has demonstrated promising anticancer properties, particularly against acute myeloid leukemia (AML) cells, where it selectively induces cell death while sparing normal blood cells. wikipedia.orgnih.gov Beyond its anticancer effects, this compound exhibits antimicrobial activity, effectively inhibiting the growth of gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. wikipedia.org This antimicrobial efficacy suggests its potential application as a natural preservative in food systems. wikipedia.org Furthermore, preliminary research has explored its anti-inflammatory and antioxidant effects, and its potential regulatory role in coagulation pathways is also under investigation. wikipedia.orgwikidata.org

Comparative Analysis with Related Polyhydroxylated Fatty Alcohols (PFAs)

This compound is frequently studied in conjunction with other polyhydroxylated fatty alcohols (PFAs) derived from avocados, most notably avocadyne (B107709). wikipedia.orguni.lu Both this compound and avocadyne are 17-carbon PFAs, but they differ structurally in their terminal unsaturation: this compound possesses an alkene (C=C), whereas avocadyne features an alkyne (C≡C). wikipedia.orguni.lu This seemingly minor structural variation leads to notable differences in their physicochemical and biological properties. wikipedia.org

For instance, avocadyne generally exhibits a higher melting point compared to this compound, a characteristic attributed to stronger intermolecular interactions facilitated by its alkyne group. wikipedia.org Regarding bioactivity, while both compounds demonstrate significant effects, their specific potencies and mechanisms can vary. Avocadyne has been shown to selectively eliminate acute myeloid leukemia (AML) cells and inhibit dengue virus replication, whereas this compound is particularly potent against gram-positive bacteria like Staphylococcus aureus. wikipedia.org

A common mixture studied in research is Avocatin B, which is a 1:1 mixture of this compound and avocadyne. wikipedia.orgnih.gov Other related PFA derivatives found in avocado include this compound 1-acetate, this compound 2-acetate, and this compound 4-acetate. lipidmaps.org this compound 1-acetate, an esterified derivative, is more lipophilic and is detected in avocado pulp at higher concentrations than persin, another acetogenin. wikipedia.org

Table 2: Comparative Properties of this compound and Avocadyne

| Property | This compound | Avocadyne |

| Terminal Unsaturation | Alkene (C=C) wikipedia.orguni.lu | Alkyne (C≡C) wikipedia.orguni.lu |

| Melting Point | Lower wikipedia.org | Higher wikipedia.org |

| Primary Antimicrobial Activity | Potent against gram-positive bacteria (e.g., S. aureus) wikipedia.org | Exhibits antimicrobial activity wikipedia.org |

| Primary Anticancer Activity | Induces cell death in AML cells wikipedia.org | Selectively eliminates AML cells wikipedia.org |

| IC50 (AML Cells) | 11.53 µM wikipedia.org | 3.10 µM wikipedia.org |

| Found in | Pulp, Seeds wikipedia.orguni.lu | Pulp, Seeds wikipedia.orguni.lu |

Structure

3D Structure

Properties

IUPAC Name |

heptadec-16-ene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHQWFIOMAGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003849 | |

| Record name | Heptadec-16-ene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83797-45-9 | |

| Record name | 16-Heptadecene-1,2,4-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83797-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Heptadecene-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadec-16-ene-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Avocadene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemistry and Structure Activity Relationships of Avocadene

Elucidation of Avocadene Stereoisomers

This compound, chemically known as (2R,4R)-1,2,4-trihydroxyheptadec-16-ene, possesses two chiral centers at the C-2 and C-4 positions of its 17-carbon chain. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Early structural elucidation studies confirmed that the naturally occurring form of this compound has its hydroxyl groups at the C-2 and C-4 positions in a syn orientation, corresponding to the (2R,4R) configuration. nih.gov The synthesis of all four stereoisomers has been crucial for investigating the impact of stereochemistry on biological activity. researchgate.net

Influence of Stereochemistry on Biological Activity Profiles

Research has unequivocally demonstrated that the stereochemistry of this compound is a pivotal factor governing its biological effects. Studies on the anti-leukemic properties of this compound stereoisomers have revealed a striking disparity in their efficacy. Specifically, the (2R,4R)-stereoisomer is the active form that induces significant cell death in acute myeloid leukemia (AML) cells. nih.gov In stark contrast, stereoisomers possessing an (S)-configuration at either chiral center fail to produce a significant cytotoxic effect. nih.gov This highlights a strict stereochemical requirement for its anti-leukemic activity. The differential activity among the stereoisomers underscores the highly specific nature of the molecular interactions between this compound and its biological targets.

Table 1: Biological Activity of this compound Stereoisomers

| Stereoisomer | Configuration at C-2 | Configuration at C-4 | Anti-AML Activity |

|---|---|---|---|

| 1 | R | R | Active |

| 2 | S | S | Inactive |

| 3 | R | S | Inactive |

| 4 | S | R | Inactive |

Structural Determinants of this compound's Functional Specificity

The functional specificity of this compound is dictated by key structural features that enable it to interact with its molecular targets. The precise (2R,4R)-stereochemistry is essential for this interaction. While the direct molecular target of this compound is a subject of ongoing research, studies on its close analogue, avocadyne (B107709), have shown that the (2R,4R)-configuration is required for binding to and inhibiting the mitochondrial enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD). nih.gov This inhibition of fatty acid oxidation is a key mechanism behind its anti-leukemic effects. It is highly probable that the (2R,4R)-hydroxyl groups of this compound are critical for forming specific hydrogen bonds or other non-covalent interactions within the active site of its target protein, thereby ensuring a snug fit and subsequent modulation of the protein's function. Any deviation from this specific stereochemical arrangement, such as in the (S)-configured isomers, likely disrupts this precise interaction, leading to a loss of biological activity. nih.gov

Comparative Structural Analysis of this compound and Its Analogues

A comparative analysis of this compound with its structural analogues reveals how subtle changes in the molecule's structure can lead to significant differences in biological activity. The most pertinent analogue for comparison is avocadyne. These two compounds are nearly identical, with the key difference being the nature of the terminal unsaturation in their 17-carbon chains. This compound possesses a terminal double bond (alkene), whereas avocadyne has a terminal triple bond (alkyne). nih.gov

This seemingly minor modification has a profound impact on their biological activity profiles. While both are bioactive, their primary activities differ. This compound has been shown to strongly inhibit the growth of gram-positive microbes. nih.gov In contrast, avocadyne is a potent eliminator of AML cells and also exhibits anti-viral properties. nih.gov This divergence in activity suggests that while the (2R,4R)-dihydroxy functionality is crucial for the general bioactivity of this class of compounds, the terminal unsaturated group plays a significant role in determining their specific molecular targets and, consequently, their distinct biological effects.

Table 2: Comparative Features of this compound and Avocadyne

| Compound | Chemical Name | Key Structural Feature | Primary Biological Activity |

|---|---|---|---|

| This compound | (2R,4R)-1,2,4-trihydroxyheptadec-16-ene | Terminal Alkene | Inhibition of gram-positive microbes nih.gov |

| Avocadyne | (2R,4R)-1,2,4-trihydroxyheptadec-16-yne | Terminal Alkyne | Anti-leukemic and anti-viral nih.gov |

Biosynthetic Pathways and Natural Extraction Methodologies of Avocadene

Biosynthetic Considerations within Persea americana

The biosynthesis of avocadene in Persea americana is intricately linked to the plant's fatty acid metabolism. This compound belongs to the family of polyhydroxylated fatty alcohols (PFAs) and acetogenins (B1209576) uoguelph.caresearchgate.net. The metabolic pathways involved in acetogenin (B2873293) biosynthesis are closely related to fatty acid synthesis, encompassing processes such as chain elongation, desaturation, incorporation into complex lipids, and β-oxidation cuvillier.de. Research suggests a connection between this compound biosynthesis and the polyketide pathway cuvillier.deacs.org.

Key precursor molecules for acetogenin synthesis, including this compound, are thought to be fatty acids such as docosahexaenoic acid, α-linolenic acid, and linoleic acid frontiersin.orgnih.gov. Furthermore, odd-carbon chain fatty acids present in diacylglycerols (DAGs) and triacylglycerols (TAGs) within avocado seeds are considered a potential reservoir of these precursors frontiersin.orgnih.gov. A significant portion of this compound exists in esterified forms within the plant matrix, requiring alkaline saponification as a pre-treatment step to achieve optimal recovery during extraction researchgate.net.

Factors Influencing Natural this compound Content in Plant Tissues

The concentration of this compound in various Persea americana tissues is subject to several influencing factors:

Environmental and Agronomic Conditions: External factors such as climate, including temperature, relative humidity, and rainfall, significantly impact fruit quality and oil composition frontiersin.orgcabidigitallibrary.orghawaii.eduresearchgate.net. The specific soil type where the avocado tree is grown also contributes to the variability in the bioactive compound profile nih.gov.

Fruit Development Stage and Maturity: The accumulation of this compound, similar to other acetogenins, is known to occur during the development of the avocado seed frontiersin.orgnih.gov. As the fruit matures, its oil content generally increases, while its water content simultaneously decreases frontiersin.orgresearchgate.net. This compound has been identified in various parts of the avocado fruit, including the pulp, peel, leaves, and seeds uoguelph.ca.

Post-harvest Handling: The methods employed for handling avocado fruits after harvest can also influence their final bioactive compound composition nih.gov.

Reported this compound content in different parts of 'Hass' avocado fruit highlights these variations:

| Avocado Part | This compound Content (mg/g avocado, mean ± SD) | Reference |

| Pulp | 0.22 ± 0.04 | researchgate.net |

| Seed | 0.43 ± 0.04 | researchgate.net |

Advanced Extraction Protocols for this compound from Natural Sources

This compound can be extracted from various parts of the avocado fruit, including the pulp, peel, leaves, and seeds uoguelph.ca. Efficient extraction is crucial for maximizing yield and purity.

Solvent-based extraction remains a widely utilized method for isolating this compound. Common solvents employed include hexane (B92381), methanol (B129727), chloroform, ethyl acetate (B1210297), ethanol (B145695), and water uoguelph.cauoguelph.canih.govmdpi.comepo.orgscienceopen.comresearchgate.net. The efficiency of these methods is highly dependent on optimized parameters:

Solvent Type and Ratio: The choice of solvent and its ratio to the sample material are critical. For instance, a modified Folch protocol using a 2:1 chloroform-methanol mixture has been effectively adopted for total lipid extraction from avocado material uoguelph.ca.

Temperature and Time: These parameters significantly influence extraction yield. Studies on avocado oil extraction, for example, have identified optimal conditions such as 43 °C and 89.85 minutes using hexane with calcium carbonate (CaCO3) as a coadjuvant, yielding up to 48.06% oil researchgate.net.

Particle Size: Reducing the particle size of the avocado material increases the surface area, facilitating better solvent penetration and compound diffusion, thereby contributing to higher extraction yields nih.gov.

Pre-treatment: Alkaline saponification of the avocado material prior to solvent extraction has been shown to increase the recovery of this compound, as a significant portion exists in esterified forms researchgate.net.

Conventional solvent extraction techniques include maceration, where the plant material is soaked in a solvent, and Soxhlet extraction, a continuous extraction method that offers higher efficiency uoguelph.canih.gov. Cold pressing is another mechanical method, though it typically yields lower oil content compared to solvent methods, it can preserve more antioxidants and bioactive compounds uoguelph.ca.

To address limitations of conventional solvent extraction, such as long processing times and high solvent consumption, several advanced "green" extraction technologies have been explored:

Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (scCO2) as a solvent, often with a co-solvent like ethanol to enhance solubility of more polar compounds cuvillier.deuoguelph.canih.govavocadosource.comavocadosource.com. SFE is considered a clean and selective technique, particularly effective for nonpolar compounds uoguelph.ca. While it can achieve avocado oil yields comparable to solvent methods (e.g., up to 63%), it can be energy-intensive and less suitable for highly polar or high molecular weight compounds uoguelph.canih.gov. Optimal conditions for avocado oil SFE have been reported at 532 atm and 81°C avocadosource.com.

Microwave-Assisted Extraction (MAE): MAE is a rapid, energy-efficient, and environmentally friendly technique that employs microwave energy to heat polar solvents in contact with the sample mdpi.comscienceopen.comucp.ptnih.govresearchgate.net. This process enhances cell wall disruption and improves the solubility of target compounds. For instance, optimal MAE conditions for extracting phenolic compounds from avocado seeds were found to be 58.3% ethanol concentration, 400 W microwave power, and 4.8 minutes extraction time scienceopen.com.

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasound waves to induce cavitation, leading to the rupture of cell walls and the release of intracellular compounds mdpi.comresearcher.lifeactapol.netscielo.org.peanalis.com.my. This method allows for extraction at moderate temperatures with reduced solvent consumption. UAE has demonstrated higher efficiency than enzyme-aided extraction for phenolic compounds from avocado peel actapol.net. Optimal conditions for phenolic extraction from avocado seeds via UAE include 49 °C, 41.2% ethanol/water, and 65.5 minutes of sonication scielo.org.pe. Increased sonication time (up to 60 minutes) has been shown to enhance the extraction of various phytochemicals, including phenolics, flavonoids, and anthocyanins analis.com.my.

The table below summarizes typical parameters and reported yields for various extraction methods, though specific this compound yields can vary based on the exact matrix and conditions.

| Extraction Method | Solvent/Coadjuvant | Temperature | Time | Key Parameters/Notes | Reported Yields (General/Avocado Oil/Phenolics) | Reference |

| Solvent Extraction | Hexane, CaCO3 | 43 °C | 89.85 min | Optimization for avocado oil yield | 48.06% (avocado oil) | researchgate.net |

| SFE | scCO2, Ethanol | 81 °C | 2 hours | Optimal for avocado oil | Up to 63% (avocado oil) | uoguelph.caavocadosource.com |

| MAE | Ethanol (58.3%) | - | 4.8 min | Optimization for total phenolics from avocado seeds, 400 W | High phenolic content | scienceopen.com |

| UAE | Ethanol/Water (41.2%) | 49 °C | 65.5 min | Optimization for total phenolics from avocado seeds, 25 W/L | 145.170 - 146.569 mg GAE/g (phenolics) | scielo.org.pe |

Purification Techniques for Natural this compound

After initial extraction, purification steps are essential to isolate this compound from other co-extracted compounds.

Chromatographic techniques are indispensable for the separation and purification of this compound due to its structural similarity to other polyhydroxylated fatty alcohols and lipids present in avocado extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed technique for both the identification and quantification of this compound uoguelph.caresearchgate.netfrontiersin.orgnih.govepo.orgmdpi.comacs.org. Various detection methods are coupled with HPLC, including UV/Vis, Photodiode Array (PDA), Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS or LC/MS) uoguelph.caresearchgate.netfrontiersin.orgnih.govuoguelph.camdpi.comucp.ptmdpi.comacs.org.

Stationary Phases: Reverse-phase columns, such as C18, are commonly used for the separation of this compound and related compounds frontiersin.org.

Mobile Phases: Gradients of water and organic solvents, typically methanol, are utilized to achieve effective separation based on polarity differences. An example gradient involves starting with 20% water and 80% methanol for 15 minutes, transitioning to 5% water and 95% methanol for 10 minutes, then to 0% water and 100% methanol for 5 minutes, followed by an equilibration step frontiersin.org.

Other Chromatographic Techniques: Beyond analytical HPLC, preparative chromatography can be used for larger-scale purification of this compound mdpi.com. Liquid-liquid extraction, which involves partitioning compounds between two immiscible solvents of differing polarities, is also a common method to isolate components of interest from crude extracts uoguelph.ca. Recrystallization is another purification technique that can yield a mixture of this compound and avocadyne (B107709) with high purity, sometimes without the need for a chromatographic step epo.org.

Synthetic Strategies and Chemical Transformations of Avocadene

De Novo Asymmetric Synthesis of Avocadene and Its Stereoisomers

The total synthesis of this compound and its various stereoisomers has been accomplished through a highly efficient de novo asymmetric approach. This strategy allows for the creation of all possible stereoisomers from simple, commercially available starting materials. researchgate.netnih.govacs.orgacs.orgacs.org

Precursor Derivatization and Initial Scaffold Construction

The synthesis commences with the construction of an achiral acylpyruvate derivative. researchgate.netnih.gov This key precursor is prepared in a multi-step sequence from materials that are readily available commercially. nih.govacs.orgacs.org A pivotal step in forming the initial carbon scaffold is a Claisen condensation reaction. acs.orgacs.org Specifically, a ynone, such as pentadec-3-yn-2-one, is reacted with diethyl oxalate (B1200264) in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS) to construct the ketoenolester framework essential for subsequent stereochemical control. acs.orgacs.org

Key Asymmetric and Diastereoselective Reduction Steps

With the core scaffold in place, the introduction of chirality is achieved through a series of highly selective reduction reactions. The first key step is a Noyori asymmetric reduction. researchgate.netnih.govacs.org This transfer hydrogenation, often employing a ruthenium catalyst with a chiral diamine ligand like TsDPEN, effectively reduces a ketone to a secondary alcohol with high enantioselectivity, establishing the first stereocenter. acs.org

Following the initial asymmetric reduction, a second reduction is performed on a β-hydroxyketone intermediate to establish the 1,3-diol stereochemistry characteristic of this compound. researchgate.net This step is diastereoselective, meaning it selectively forms one diastereomer over others. Chemists can control the outcome to produce either syn or anti diols by choosing appropriate reagents. researchgate.net For instance, the use of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is a mild and effective method for reducing acyclic β-hydroxy ketones to their corresponding anti diols with high diastereoselectivity. researchgate.net

Stereodivergent Synthesis Approaches for Multiple Congeners

A significant strength of this synthetic strategy is its stereodivergent nature, which provides access to a wide array of congeners. researchgate.netnih.govacs.orgacs.org By selecting the specific enantiomer of the Noyori catalyst, chemists can direct the synthesis toward either the natural configuration of this compound or its enantiomer. acs.org For example, using an (R,R)-Noyori catalyst leads to the naturally occurring stereochemical series, while switching to the (S,S)-catalyst allows for the synthesis of the unnatural enantiomers. acs.org

This approach has been successfully used to prepare all twelve possible stereoisomers of this compound, its alkyne analogue avocadyne (B107709), and its fully saturated analogue avocadane. nih.govacs.org The synthesis is highly efficient, yielding the target molecules in just 4-6 steps from the achiral acylpyruvate derivative. nih.govacs.orgacs.org

Chemical Derivatization of this compound

Chemical derivatization involves modifying the structure of a natural product to explore its structure-activity relationships or alter its properties.

Esterification Reactions: Synthesis of this compound Acetates

Esterification is a common derivatization reaction for molecules containing hydroxyl groups, such as this compound. The synthesis of this compound acetates, where one or more of the alcohol groups are converted to acetate (B1210297) esters, has been reported. cuvillier.de An example is (2R,4R)-1-Acetoxy-2,4-dihydroxy-heptadec-16-ene, an acetylated derivative of this compound. cuvillier.de In nature, this compound and avocadyne are often found in an esterified form. nih.gov

The general synthesis of esters from alcohols can be achieved through reactions with carboxylic acids or their derivatives, like acid anhydrides. youtube.com For example, the acetylation of a primary alcohol can be accomplished by reacting it with acetic anhydride. This type of transformation allows for the protection of hydroxyl groups or the modulation of the molecule's biological activity. nih.govmedcraveonline.com

Oxidation and Reduction Reactions of this compound

The chemical structure of this compound contains functional groups that are susceptible to oxidation and reduction. The terminal double bond and the secondary alcohol groups can be targeted in oxidation reactions. While specific studies on the comprehensive oxidation of the this compound molecule are not detailed in the provided research, the general principles of organic chemistry suggest these sites would be reactive.

Conversely, reduction reactions are integral to the synthesis and interconversion of this compound and its analogues. The synthesis of this compound itself can be achieved via the reduction of its corresponding alkyne, avocadyne. acs.org Furthermore, the terminal alkene of this compound can be fully reduced to yield the saturated analogue, avocadane. acs.org This transformation from an unsaturated to a saturated carbon chain demonstrates a key reduction reaction involving the this compound scaffold. acs.org

Nucleophilic Substitution Reactions of this compound Derivatives

The this compound molecule possesses primary and secondary hydroxyl groups, which are potential sites for nucleophilic substitution reactions. While the direct literature on nucleophilic substitution reactions of this compound derivatives is not extensive, the reactivity of these functional groups can be inferred from the general principles of organic chemistry. These reactions are pivotal for introducing new functional groups, which can modulate the biological activity of the parent compound.

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic attack. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylated this compound derivative. This derivative can then undergo SN2 reactions with a variety of nucleophiles.

Potential nucleophilic substitution reactions on activated this compound derivatives could include:

Halogenation: Reaction with halide ions (e.g., NaBr, NaI) to produce halogenated this compound derivatives.

Azide (B81097) Formation: Introduction of an azide group using sodium azide (NaN3), which can be further transformed into an amine or used in click chemistry.

Etherification: Formation of ethers by reacting with alkoxides.

Thiolation: Introduction of a thiol group using a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).

The stereochemistry of these reactions is a critical consideration. In an SN2 reaction, an inversion of configuration at the chiral center is expected. Given that the biological activity of this compound is dependent on its stereochemistry, controlling the outcome of these reactions is paramount for generating biologically active derivatives. nih.gov

Table 1: Potential Nucleophilic Substitution Reactions on an Activated this compound Derivative (e.g., this compound-4-tosylate)

| Nucleophile | Reagent Example | Product Functional Group | Potential Application of Product |

| Azide | Sodium azide (NaN3) | Azido-avocadene | Precursor for amines, triazoles (via click chemistry) |

| Halide (Iodide) | Sodium iodide (NaI) | Iodo-avocadene | Intermediate for further C-C bond formation |

| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether | Modulation of biological activity |

| Cyanide | Sodium cyanide (NaCN) | Cyano-avocadene | Chain extension, precursor for carboxylic acids or amines |

It is important to note that the presence of multiple hydroxyl groups in this compound necessitates the use of protecting group strategies to achieve regioselectivity in these substitution reactions.

Synthetic Strategies for this compound Analogues and Conjugates

The synthesis of this compound analogues and conjugates is a key strategy for investigating its mechanism of action and for developing new therapeutic agents with improved properties.

This compound Analogues:

The de novo asymmetric synthesis of all possible stereoisomers of this compound has been reported, providing a powerful tool for studying the impact of stereochemistry on its biological activity. nih.govacs.orgacs.org This stereodivergent synthesis was accomplished in 4-6 steps from an achiral acylpyruvate derivative, utilizing a sequence of a Noyori asymmetric reduction, a diastereoselective reduction of a β-hydroxyketone, and an ester reduction. nih.govacs.orgacs.org

Analogues with modified alkyl chains can also be synthesized to probe the importance of the lipid tail for biological function. This can be achieved by starting with different fatty acid-derived building blocks in the synthetic sequence. For example, analogues with varying degrees of unsaturation or different chain lengths could be prepared.

This compound Conjugates:

Conjugation of this compound to other molecules, such as fluorescent dyes, biotin, or therapeutic agents, can be a valuable approach for various applications. For instance, a fluorescently labeled this compound could be used to visualize its uptake and distribution within cells.

The synthesis of such conjugates would typically involve the functionalization of one of this compound's hydroxyl groups to introduce a reactive handle for conjugation. This could be achieved through esterification or etherification with a linker molecule containing a terminal functional group amenable to conjugation, such as a carboxylic acid, amine, or azide.

General strategies for the preparation of lipid-drug conjugates often involve the formation of ester, amide, or carbamate (B1207046) linkages. researchgate.netnih.gov These strategies can be adapted for the conjugation of this compound. For example, a drug with a carboxylic acid group could be coupled to one of the hydroxyl groups of this compound using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC).

Purity Assessment and Scale-Up Considerations in Synthetic Production

Purity Assessment:

Ensuring the purity of synthetically produced this compound is critical for accurate biological evaluation. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. thieme-connect.denih.govresearchgate.net Reversed-phase HPLC with a suitable detector, such as a UV detector (if a chromophore is present or introduced) or an evaporative light scattering detector (ELSD), can be used to separate this compound from any impurities. The peak purity can be further assessed using a diode array detector (DAD). thieme-connect.de

Gas Chromatography (GC): For volatile derivatives of this compound, such as silylated ethers, gas chromatography can be a powerful analytical tool. syr.edu

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight of the synthesized compound and can help in the identification of impurities. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the structure of the synthesized this compound and for detecting any structural isomers or impurities.

Table 2: Analytical Techniques for Purity Assessment of Synthetic this compound

| Technique | Information Provided |

| HPLC-UV/ELSD/DAD | Purity, presence of non-volatile impurities, peak purity |

| GC-FID | Purity of volatile derivatives, presence of volatile impurities |

| LC-MS | Molecular weight confirmation, identification of impurities |

| NMR (1H, 13C) | Structural confirmation, detection of isomeric impurities |

Scale-Up Considerations:

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale presents several challenges. Key considerations for the scale-up of bioactive lipid synthesis include: acs.orgmdpi.com

Reagent Cost and Availability: The cost and availability of starting materials and reagents for a multi-step synthesis can become significant at a larger scale.

Reaction Conditions: Reactions that are manageable on a small scale, such as those requiring very low temperatures or inert atmospheres, can be more challenging to implement on a large scale.

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, can be cumbersome and expensive for large quantities of material. Alternative purification methods like crystallization or distillation (if applicable to intermediates) should be explored.

Process Safety: A thorough safety assessment of all chemical transformations and handling procedures is essential for large-scale production.

Product Stability: The stability of this compound and its synthetic intermediates under storage and processing conditions needs to be evaluated.

The oily nature and potentially absent chromophore of this compound can present unique challenges for both purification and analytics during scale-up. acs.org The development of a robust and scalable synthetic route is crucial for enabling further preclinical and potentially clinical development of this compound and its derivatives.

Advanced Analytical Methodologies for Avocadene Research

Quantitative Analysis of Avocadene in Biological and Synthetic Matrices

Quantitative analysis of this compound aims to determine its concentration in complex samples, such as plant tissues (pulp, seeds) and synthetic mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) is widely recognized as the preferred method for this due to its superior sensitivity and linear response range compared to other techniques researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation

LC-MS methods for this compound quantification involve careful optimization of chromatographic and mass spectrometric parameters, followed by rigorous validation to ensure reliability.

Chromatographic separation of this compound typically employs reversed-phase columns, such as C18, which are suitable for separating non-polar to moderately polar compounds like fatty alcohols researchgate.net. A common column dimension reported is 2.1 × 100 mm with a particle size of 1.7 µm .

The mobile phase system is critical for achieving optimal separation and peak resolution. Gradient elution is generally preferred to separate this compound from other co-eluting compounds in complex matrices. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small percentage of an additive like formic acid (e.g., 0.1% formic acid in water/acetonitrile gradient) . Formic acid helps to improve peak shape and enhance ionization efficiency in positive ion mode. Flow rates are optimized to ensure efficient separation while minimizing analysis time, typically ranging from 0.2 to 0.4 mL/min.

Electrospray ionization (ESI) in positive ion mode is the most commonly employed ionization strategy for this compound in LC-MS analysis researchgate.net. This mode is effective for compounds with hydroxyl groups that can be protonated. The protonated molecular ion of this compound, [M+H]+, has a mass-to-charge ratio (m/z) of 287.258 uni.lu.

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are utilized. MRM offers enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which helps to minimize matrix interferences. The specific fragmentation patterns of this compound can be determined through tandem mass spectrometry (MS/MS) experiments.

Method validation is essential to confirm the suitability of the LC-MS method for its intended quantitative application. Key validation parameters include:

Linearity: The method should demonstrate a linear response over a defined concentration range. For this compound, a linear range of 0.1–50 µM (0.03–17.2 ng/µL) with a correlation coefficient (R²) greater than 0.990 has been reported researchgate.netnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentrations that can be reliably detected and quantified, respectively. An LLOQ (Lower Limit of Quantification) of 0.1 µM has been established for this compound researchgate.netnih.gov.

Accuracy: Measured as the closeness of the determined value to the true value. Intra- and inter-assay accuracy for quality control (QC) samples at the LLOQ have shown ≤18.2% percentage error researchgate.netnih.gov.

Precision: Measured as the agreement among replicate measurements. Intra- and inter-assay precision for QC samples at the LLOQ have shown a coefficient of variation (CV) of ≤14.4% researchgate.netnih.gov. For low and high concentrations, accuracy and precision for QC samples were reported to be well below 10% error and CV researchgate.netnih.gov.

Recovery: Assessed by spiking known amounts of this compound into blank matrices and determining the percentage recovered. The use of internal standards, such as deuterated analogs, is crucial for tracking recovery rates and compensating for matrix effects .

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Summary of LC-MS Method Validation Parameters for this compound Quantification

| Parameter | Reported Value/Range | Reference |

| Linear Range | 0.1–50 µM (0.03–17.2 ng/µL) | researchgate.netnih.gov |

| Correlation Coefficient (R²) | > 0.990 | researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 µM | researchgate.netnih.gov |

| Intra-assay Accuracy (LLOQ) | ≤ 18.2% error | researchgate.netnih.gov |

| Inter-assay Accuracy (LLOQ) | ≤ 18.2% error | researchgate.netnih.gov |

| Intra-assay Precision (LLOQ) | ≤ 14.4% CV | researchgate.netnih.gov |

| Inter-assay Precision (LLOQ) | ≤ 14.4% CV | researchgate.netnih.gov |

Comparative Evaluation of Other Quantitative Analytical Techniques (e.g., NMR, GC-MS)

While LC-MS is favored for this compound quantification, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) also play roles in chemical analysis, albeit with different strengths and limitations for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) resolvemass.ca. qNMR offers the advantage of being non-destructive and does not require reference standards for absolute quantification, as the signal intensity is directly proportional to the number of nuclei resolvemass.caamericanpharmaceuticalreview.com. However, for this compound, NMR spectroscopy generally lacks the sensitivity required for trace-level quantification in complex biological matrices compared to LC-MS researchgate.netnih.gov. While it can provide comprehensive information about metabolites in complex samples, its detection limits are typically higher than those of GC-MS or LC-MS resolvemass.caresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. However, this compound, being a polyhydroxylated fatty alcohol with a relatively high molecular weight (286.45 g/mol ) and multiple hydroxyl groups, is not inherently volatile chem960.comhmdb.ca. Therefore, for GC-MS analysis, this compound would typically require derivatization (e.g., silylation) to increase its volatility and thermal stability. This derivatization step can introduce variability and complexity into the analytical method. Similar to NMR, GC-MS has been noted to lack the quantitative capacity and accuracy of LC-MS for this compound analysis in plant tissues researchgate.netnih.gov. Despite its high sensitivity for volatile compounds, the need for derivatization and potential for degradation during the high-temperature GC process make it less ideal for routine quantitative analysis of this compound compared to LC-MS.

Table 2: Comparative Evaluation of Quantitative Analytical Techniques for this compound

| Technique | Advantages | Disadvantages | Suitability for this compound Quantification |

| LC-MS | High sensitivity, excellent selectivity, linear response range, minimal sample derivatization | Requires skilled operation, matrix effects can occur | Preferred method for quantitative analysis, especially in biological matrices researchgate.netnih.gov |

| NMR | Non-destructive, absolute quantification possible (qNMR), comprehensive structural information | Lower sensitivity compared to LC-MS/GC-MS, higher detection limits, can be time-consuming for complex mixtures | More suitable for structural elucidation; limited for trace quantification researchgate.netnih.govresolvemass.ca |

| GC-MS | High sensitivity for volatile compounds, robust for certain analytes | Requires derivatization for this compound, potential for thermal degradation, less accurate for this compound quantification | Less suitable for routine quantitative analysis of underivatized this compound researchgate.netnih.gov |

Structural Elucidation of this compound and Its Metabolites

Structural elucidation is the process of determining the complete chemical structure of a compound, including its connectivity, stereochemistry, and functional groups criver.com. For this compound and its metabolites, a combination of spectroscopic techniques is employed.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful analytical methods for metabolite identification and structural elucidation criver.com. By combining these techniques, scientists can optimize sensitivity, resolution, and absolute structure determination criver.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are crucial for determining the elemental composition and molecular formula of this compound and its metabolites criver.com. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide insights into the connectivity of atoms and the presence of specific functional groups. For this compound, the protonated molecular ion [M+H]+ at m/z 287.258 is a key indicator uni.lu. Analysis of fragment ions can reveal the loss of water molecules or other characteristic fragments related to its hydroxyl groups and alkene moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for definitive structural elucidation.

¹H NMR: Provides information about the number and type of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. This helps in identifying the long aliphatic chain, the protons adjacent to hydroxyl groups, and the vinylic protons of the terminal alkene.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. Chemical shifts can differentiate between sp³, sp², and sp hybridized carbons, as well as carbons bearing oxygen atoms.

Two-Dimensional (2D) NMR techniques:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing direct connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, confirming C-H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are spatially close, which is vital for determining the relative stereochemistry of chiral centers, such as the (2R,4R)-configuration of the hydroxyl groups in this compound nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyl (-OH) stretching vibrations (broad band around 3300 cm⁻¹) and alkene (C=C) stretching vibrations (around 1640 cm⁻¹) researchgate.net.

By integrating data from these techniques, the precise structure of this compound, including its stereochemistry, can be unequivocally determined. Similarly, for its metabolites, these methods enable the identification of modifications (e.g., oxidation, reduction, conjugation) to the parent this compound structure criver.comresearchgate.netwur.nl.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound, providing detailed insights into its regio- and stereochemistry. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed for this purpose.

¹H NMR Spectroscopy: Key signals in the ¹H NMR spectrum of this compound include a triplet at δ 4.15 ppm (J = 6.5 Hz), attributed to the C-1 hydroxyl protons, and a multiplet at δ 5.38 ppm, corresponding to the C-16 olefinic protons. The presence of a terminal double bond is further confirmed by characteristic signals in the ¹H-NMR spectrum. scholarsresearchlibrary.com

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon backbone and the presence of various functional groups. The chemical shifts in the ¹³C NMR spectrum confirm the positions of the hydroxyl groups and the terminal double bond. scholarsresearchlibrary.com

2D NMR Spectroscopy: While 1D NMR (¹H and ¹³C) provides significant structural information, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignments and confirming complex connectivity within the this compound molecule. These methods are particularly valuable for resolving the exact positions of hydroxyl and any potential acetate (B1210297) groups, especially at the 1, 2, and 4 positions of the heptadecene backbone. Typical NMR measurements are performed in deuterated solvents like CDCl₃, utilizing spectrometers operating at 400 MHz for ¹H and 100 MHz for ¹³C. scholarsresearchlibrary.com Proton chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm. scholarsresearchlibrary.com

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), are vital for the sensitive quantification, molecular formula validation, and fragmentation analysis of this compound and its isomers.

LC-MS Quantification: A validated LC-MS method has been established for quantifying this compound in synthetic mixtures, demonstrating a linear range of 0.1–50 μM with a high correlation coefficient (R² >0.99). This method typically employs electrospray ionization (ESI) in positive ion mode, with a detected m/z of 287.258 for the [M+H]⁺ ion of this compound. Sample preparation for LC-MS often involves lipid extraction using solvents such as chloroform-methanol, followed by chromatographic separation on C18 columns. Reproducibility is ensured through validation parameters, including intra- and inter-assay precision (coefficient of variation ≤14.4%).

High-Resolution Mass Spectrometry (HRMS): HRMS is used to validate the molecular formula of this compound and its derivatives by providing exact mass measurements. For instance, the exact mass of this compound (C₁₇H₃₄O₃) is reported as 286.25079494 Da. nih.gov For this compound 1-acetate (C₁₉H₃₆O₄), the exact mass is 328.26136 Da.

MS/MS for Fragmentation and Isomer Differentiation: Tandem mass spectrometry (MS/MS), often performed using acquisition independent fragmentation (AIF) or collision-induced dissociation (CID), is employed for detailed fragmentation analysis. This allows for the identification of characteristic fragment ions that can aid in distinguishing between structural isomers. MS/MS analysis can be conducted at high resolution (e.g., 70,000 resolution) across a broad m/z range (e.g., 70–900 m/z), utilizing both negative and positive ion modes. nih.gov Metabolite assignment is typically performed by comparing fragmentation patterns against in-house standard libraries. nih.gov LC-MS/MS is also utilized for targeted measurements of isotopic enrichment in metabolic tracing studies. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used to identify the characteristic functional groups present in this compound and to gain insights into its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption and transmission of infrared light, providing information about molecular vibrations, functional groups, and chemical structures. outermost-tech.commrclab.com For this compound, IR absorption spectra indicate the presence of hydroxyl (-OH) and olefinic (C=C) bonds. scholarsresearchlibrary.com Specific absorption bands can be observed for these functional groups, such as broad O-H stretching vibrations around 3300 cm⁻¹ and C=C stretching vibrations around 1640 cm⁻¹. scholarsresearchlibrary.com IR spectra are typically recorded using Fourier Transform Infrared (FTIR) spectrometers. scholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, offering insights into their electronic structure and the presence of chromophores. outermost-tech.commrclab.com While this compound's terminal alkene might exhibit absorption in the far UV region, UV-Vis analysis is broadly used for plant extracts containing this compound to predict initial phytoconstituents. ucuenca.edu.ec For instance, avocado extracts have shown maximum absorption in the vicinities of 260-270 nm and 320-360 nm, attributed to various compounds with conjugated systems like flavonoids. ucuenca.edu.ecmsu.edu This technique is valuable for quantitative analysis of compounds with suitable chromophores and for monitoring chemical reactions. outermost-tech.comdrawellanalytical.com

Application of Isotopic Labeling in Metabolic Tracing Studies

Isotopic labeling is a powerful technique for studying the dynamic nature of this compound's metabolism and its involvement in biochemical pathways. By introducing this compound or its precursors labeled with stable isotopes, researchers can track the fate of these molecules within biological systems.

Principles of Isotopic Tracing: Metabolic tracing involves labeling a molecule of interest with a specific isotope, which can then be detected using analytical methods such as mass spectrometry or NMR. bitesizebio.com This approach provides dynamic insights into biological systems, enabling the identification of nutrient sources, the activity of specific metabolic pathways, and metabolic changes under varying conditions. bitesizebio.com It addresses the limitations of metabolomics, which typically provides only static snapshots of metabolite levels. bitesizebio.com

Common Isotopes and Detection: Stable isotopes commonly used in metabolic applications include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). bitesizebio.com These labeled compounds are physiologically indistinguishable from their endogenous counterparts but are detectable by mass spectrometry due to their altered mass. bitesizebio.com For example, ¹³C-labeled substrates are used in conjunction with ¹³C-isotopomer analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS to assess metabolic fluxes. nih.govnih.gov

Applications in this compound Research: While specific studies on this compound using isotopic labeling for metabolic tracing were not detailed in the search results, the general principles apply. Given this compound's role as a polyhydroxylated fatty alcohol and its reported biological activities, isotopic labeling could be applied to:

Elucidate Biosynthetic Pathways: Trace the incorporation of labeled precursors (e.g., labeled fatty acids or sugars) into this compound to understand its biosynthesis within avocado plants.

Investigate Metabolic Fate in Biological Systems: If this compound is administered to a biological system (e.g., cell cultures or in vivo models), isotopic labeling could reveal its absorption, distribution, metabolism, and excretion, as well as its incorporation into other biomolecules. This could provide insights into its mechanism of action, particularly concerning its reported effects on fatty acid oxidation.

Quantify Metabolic Fluxes: By measuring the enrichment of labeled atoms in downstream metabolites, researchers can quantify the rates of metabolic pathways involving this compound or its derivatives. This is crucial for understanding the dynamic operation of metabolic networks and identifying potential "futile cycles" or hidden metabolic functions. nih.gov

Challenges and Future Directions in this compound Analytical Chemistry

The analytical chemistry of this compound, like the broader field of analytical chemistry, faces several challenges and is poised for significant advancements.

Current Challenges:

Method Development and Validation: There is a continuous need for the development and validation of new analytical methods that are rapid, highly sensitive, selective, and environmentally friendly ("green"). mdpi.com

Sample Complexity: Analyzing this compound in complex biological matrices (e.g., avocado pulp, seeds, or biological fluids) requires robust sample preparation procedures to minimize matrix effects and ensure accurate quantification. brjac.com.br

Isomer Differentiation: this compound can exist as different stereoisomers, and distinguishing between them analytically can be challenging, often requiring sophisticated chromatographic and spectroscopic techniques.

Miniaturization and Reproducibility: While miniaturization of analytical devices offers benefits like reduced solvent usage and smaller sample volumes, it can pose challenges regarding method sensitivity and reproducibility. nih.gov

Data Interpretation and Integration: The increasing complexity of analytical data, especially from hyphenated techniques and multi-omics approaches, necessitates advanced data processing and interpretation tools. spectroscopyonline.com

Future Directions:

Enhanced Hyphenated Techniques: Further development and optimization of hyphenated techniques, such as high-resolution LC-MS/MS and GC-MS/MS, will improve sensitivity, selectivity, and throughput for this compound analysis, particularly for trace-level detection and comprehensive metabolomic profiling.

Advanced NMR Techniques: The application of more advanced 2D and 3D NMR techniques, potentially coupled with cryoprobes and higher magnetic fields, will enable more detailed structural and conformational analysis, especially for complex this compound derivatives or when working with limited sample quantities.

Automated Spectral Interpretation: AI algorithms could assist in the rapid and accurate interpretation of complex NMR and MS spectra, facilitating structural elucidation and compound identification.

Predictive Modeling: ML models could predict this compound's analytical properties or its metabolic fate based on structural features, guiding experimental design.

Optimization of Analytical Methods: AI could optimize chromatographic separation conditions or MS parameters for improved this compound detection and quantification.

Green Analytical Chemistry: Future research will continue to focus on developing more sustainable and environmentally friendly analytical methods, including reducing solvent consumption, minimizing waste generation, and exploring alternative sample preparation techniques. brjac.com.brnih.gov

Spatial and Temporal Metabolic Tracing: Addressing the temporal and spatial complexities in metabolic tracing studies using isotopic labeling will require novel approaches, potentially integrating imaging techniques with high-resolution mass spectrometry to map this compound metabolism at a cellular or tissue level. nih.gov

Development of Certified Reference Materials: The availability of certified reference materials for this compound and its key metabolites would significantly improve the accuracy and comparability of analytical results across different laboratories.

These advancements will not only enhance the understanding of this compound's chemistry and biology but also contribute to its potential applications in various fields, from natural product research to health sciences.

Mechanistic Investigations of Avocadene Biological Activities Pre Clinical Focus

Modulation of Cellular Metabolism via Fatty Acid Oxidation (FAO) Inhibition

Avocadene has been shown to modulate cellular metabolism, notably through the inhibition of fatty acid oxidation. This mechanism is critical to its observed biological effects. Studies indicate that this compound, either as a single agent or as part of the Avo-B mixture, demonstrates efficacy through a consistent mechanism involving FAO inhibition and increased glucose oxidation nih.gov.

This compound's mechanism of action primarily involves targeting mitochondria, leading to the disruption of energy metabolism in various cell types . The structural features of this compound contribute to its ability to modulate mitochondrial metabolism . Inhibition of FAO by this compound, particularly as a component of Avo-B, leads to decreased downstream mitochondrial metabolism nih.gov.

The inhibition of FAO by this compound, particularly as part of the Avo-B mixture, impacts cellular bioenergetics. In models of diet-induced obesity, Avo-B has been shown to inhibit excessive FAO and restore glucose oxidation, leading to a lowering of mitochondrial reactive oxygen species (ROS) and improved insulin (B600854) responsiveness in muscle and pancreatic cells researchgate.netuoguelph.ca. Conversely, in the context of acute myeloid leukemia (AML) cells, Avocatin B has been reported to cause glutathione (B108866) system disorder and increase ROS levels by affecting the citric acid cycle and inhibiting fatty acid oxidation ajlifesciences.com. These differential effects on redox state may depend on the specific cellular context and disease state.

A notable characteristic of this compound's activity is its selective toxicity towards diseased cells while largely sparing healthy ones. Both this compound and avocadyne (B107709), as constituents of Avo-B, have been shown to induce selective leukemic cell death without significantly affecting the ability of healthy donor cells to form colonies uoguelph.ca. This compound, as part of Avo-B, demonstrates specificity in its cytotoxicity towards acute myeloid leukemia (AML) cells, a malignancy reliant on high rates of FAO, while not affecting non-cancer cell lines such as HEK293 and MRC7 nih.gov. Furthermore, in models of lipotoxicity, cells treated with Avo-B experienced FAO inhibition but remained viable at concentrations that were cytotoxic to AML cells, underscoring its differential effects nih.gov.

Anticancer Activity in In Vitro and In Vivo Models

This compound has garnered attention for its potential anticancer activities, particularly in the context of hematological malignancies. As a component of Avocatin-B, this compound contributes to the observed efficacy against various disease types, including acute myeloid leukemia nih.gov.

This compound contributes to the anticancer effects observed in hematological malignancies, notably acute myeloid leukemia (AML). AML cells exhibit an abnormal reliance on high rates of mitochondrial FAO compared to normal blood cells, making FAO inhibition a promising therapeutic strategy nih.govuoguelph.ca. This compound, as a constituent of Avocatin-B, has been shown to eliminate leukemia cells by suppressing fatty acid oxidation both in vivo and in vitro, while sparing healthy blood cells researchgate.netnih.gov.

In in vitro studies, this compound has demonstrated selective leukemic cell death. For instance, this compound induced cell death in TEX cells (an AML cell line) with an IC50 value of 6.62 µg/mL uoguelph.ca. This selective toxicity highlights its potential as a targeted therapy for leukemia.

Table 1: this compound Content in Avocado nih.gov

| Source Tissue | Mean this compound Amount (mg/g avocado) |

| Pulp | 0.22 ± 0.04 |

| Seed | 0.43 ± 0.04 |

Table 2: this compound Efficacy in Acute Myeloid Leukemia Cells uoguelph.ca

| Cell Line | IC50 (µg/mL) |

| TEX cells | 6.62 |

Induction of Apoptosis and Cell Cycle Modulation

This compound, particularly as a component of Avocatin-B, has been shown to induce apoptosis in leukemia cells, including acute myeloid leukemia (AML) cells and leukemia stem cells, while exhibiting selectivity by sparing healthy hematopoietic cells nih.gov. This selective cytotoxicity is linked to its ability to disrupt cellular metabolism through the inhibition of fatty acid oxidation (FAO) nih.gov. Research indicates that this FAO inhibition leads to a reduction in NADPH levels and an elevation of reactive oxygen species (ROS), subsequently triggering ROS-dependent apoptosis in leukemia cells.

Effects on Cancer Cell Proliferation and Viability

Preclinical studies consistently demonstrate that this compound, as part of the Avocatin-B mixture, significantly reduces the proliferation and viability of AML cell lines nih.gov. Avocatin-B has exhibited potent activity against leukemia cell lines, with inhibitory concentration 50 (IC50) values of 3.10 ± 0.14 µM in TEX cells and 11.53 ± 3.32 µM in OCI-AML2 cells. While avocadyne is often cited as the more potent FAO inhibitor within the Avocatin-B mixture, this compound alone has also been reported to induce selective leukemic cell death, demonstrating an IC50 of 6.62 µg/mL in TEX cells.

Table 1: Inhibitory Concentration 50 (IC50) Values in AML Cell Lines

| Compound/Mixture | Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |

| Avocatin-B | TEX cells | 3.10 ± 0.14 | - | |

| Avocatin-B | OCI-AML2 | 11.53 ± 3.32 | - | |

| This compound | TEX cells | - | 6.62 |

Activity against Solid Tumor Cell Lines

Despite its efficacy against acute myeloid leukemia, studies have indicated that this compound, as part of Avocatin-B, does not exhibit significant cytotoxicity against solid tumor cell lines, multiple myeloma cells, or various non-cancer cell lines, including HEK293 and MRC7. This suggests a selective mechanism of action that targets specific metabolic vulnerabilities present in certain hematological malignancies.

Metabolic Regulation and Therapeutic Implications in Pre-Clinical Models

This compound's capacity to modulate metabolic pathways extends to its potential therapeutic implications in preclinical models of metabolic disorders.

Reversal of Insulin Resistance in Diet-Induced Metabolic Dysregulation

This compound, particularly when formulated as Avocatin-B, has demonstrated the ability to reverse insulin resistance in preclinical models of diet-induced obesity (DIO) nih.gov. Oral administration of Avocatin-B in DIO mouse models has been observed to slow weight gain, improve whole-body glucose tolerance, and restore insulin sensitivity. This beneficial effect is directly linked to its mechanism of suppressing abnormally high rates of fatty acid oxidation (FAO), which are often a hallmark of insulin resistance.

Influence on Glucose Oxidation and Lipid Homeostasis

This compound's metabolic benefits are primarily mediated through its influence on glucose oxidation and lipid homeostasis. By inhibiting FAO, this compound (as part of Avocatin-B) facilitates a metabolic shift towards increased glucose oxidation. This shift has been shown to improve insulin responsiveness in C2C12 myotubes (mouse skeletal muscle cells) and enhance glucose-stimulated insulin secretion in INS-1 (832/13) cells (rat pancreatic β-cell line). In lipotoxic mouse models, treatment with Avocatin-B resulted in a decrease in blood plasma glucose levels and a restoration of triacylglyceride levels to those observed in non-lipotoxic conditions, underscoring its positive impact on systemic lipid homeostasis.

Antimicrobial and Antiviral Activity

Beyond its roles in cancer and metabolic regulation, this compound also exhibits notable antimicrobial and antiviral properties in preclinical studies. This compound has been reported to strongly inhibit the growth of Gram-positive bacteria nih.gov. Studies have demonstrated its potent antimicrobial activity against foodborne pathogens such as Listeria monocytogenes, significantly reducing bacterial counts within hours, even under refrigerated storage conditions nih.gov. An avocado seed extract, rich in this compound and persenone A, showed superior efficacy against spore-forming bacteria including Clostridium sporogenes, Clostridium perfringens, Bacillus subtilis, and Alicyclobacillus acidocaldarius when compared to certain commercial food preservatives.

In addition to its antibacterial effects, this compound has also been noted for its potential antiviral activity. It has been reported to impede viral replication, including that of the dengue virus nih.gov. While its structural analogue, avocadyne, is also recognized for its antiviral properties, this compound contributes to the broader spectrum of biological activities observed in avocado-derived compounds.

Table 2: Antimicrobial Activity of Avocado Seed Extract (Avosafe®) Against Gram-Positive Bacteria

| Microorganism (Gram-Positive) | Inhibition Zone Diameter (mm) at 15 µ g/disc | Reference |

| Clostridium sporogenes | High efficacy (2-4x higher than controls) | |

| Clostridium perfringens | High efficacy (2-4x higher than controls) | |

| Bacillus subtilis | High efficacy (2-4x higher than controls) | |

| Alicyclobacillus acidocaldarius | High efficacy (2-4x higher than controls) | |

| Listeria monocytogenes | Complete inhibition (undetectable within 3h at 4°C) | nih.gov |

| Staphylococcus aureus | Inhibition observed (less than spore-formers) |

Molecular and Cellular Interaction Studies

Investigation of Receptor Binding and Downstream Signaling Pathway Modulation

Current pre-clinical research indicates that this compound primarily exerts its biological effects not through direct binding to classical cellular receptors, but by targeting key metabolic enzymes, leading to significant downstream modulation of cellular signaling pathways. The central mechanism identified for this compound involves the inhibition of mitochondrial fatty acid oxidation (FAO).

Specifically, this compound has been shown to bind to very long-chain acyl-CoA dehydrogenase (VLCAD), an essential enzyme within the fatty acid oxidation pathway. This direct enzymatic inhibition disrupts the cellular energy metabolism, which is critical for the survival and proliferation of certain cell types, notably acute myeloid leukemia (AML) cells. The suppression of FAO by this compound leads to a cascade of downstream effects, including the induction of selective apoptosis in leukemia cells, while sparing healthy cells.

Beyond its anti-leukemic effects, this compound's modulation of fatty acid oxidation pathways contributes to its ability to reverse insulin resistance observed in diet-induced obesity models. The disruption of FAO influences cellular energy homeostasis and metabolic signaling, which are crucial for maintaining insulin sensitivity. While specific receptor binding data for this compound are not extensively reported in the literature, its established role as an FAO inhibitor, particularly targeting VLCAD, underscores its profound impact on fundamental metabolic and associated signaling pathways that govern cell survival, proliferation, and metabolic health.

Elucidation of Structure-Activity Relationships in Biological Systems

The biological activities of this compound are intricately linked to its unique chemical structure, and studies have begun to elucidate the specific moieties critical for its observed effects. This compound's defining structural features include its 17-carbon long aliphatic chain, the terminal alkene (double bond), and the hydroxyl groups at positions C-2 and C-4, which are present in a syn-(2R,4R) stereochemical configuration. nih.govuni.lu These elements collectively contribute to its ability to modulate mitochondrial metabolism and exhibit selective biological activity.

A comparative analysis with avocadyne, a closely related avocado-derived acetogenin (B2873293), highlights the significance of subtle structural differences. This compound and avocadyne share a similar polyhydroxylated fatty alcohol backbone but differ in their terminal unsaturation: this compound possesses a terminal alkene, whereas avocadyne features a terminal triple bond. This distinction is crucial, as it leads to divergent primary biological activities. While avocadyne is primarily recognized for its anti-leukemic and anti-viral properties, this compound demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria.

Furthermore, the presence of free hydroxyl groups on the this compound molecule appears to be vital for its activity. Studies on structurally similar compounds, such as avocadyne derivatives, have shown that the addition of an acetoxy group to the primary alcohol can lead to a complete attenuation of anti-AML activity. This suggests that the hydroxyl functionalities play a critical role in the compound's interaction with its biological targets, including VLCAD, and subsequent downstream effects.

Detailed Research Findings: Antimicrobial Activity

This compound and acetogenin-enriched extracts containing it have demonstrated notable antimicrobial efficacy against various bacterial strains. Research indicates potent activity against Gram-positive microbes.

The following table summarizes key findings regarding the antimicrobial activity of this compound and related avocado acetogenin extracts:

| Compound/Extract | Target Microorganism | Activity Metric | Value (Concentration) | Reference |

| This compound (or "this compound") | Staphylococcus aureus | MIC | ~1 µg/mL | |

| AcO-avocadene (2) | Clostridium sporogenes | MIC | 3.9–9.8 ppm | |

| Avosafe® (containing AcO-avocadene and persenone A) | Listeria monocytogenes | MIC | 3.9–15.6 ppm | |

| Avosafe® (containing AcO-avocadene and persenone A) | Clostridium sporogenes (endospores) | MIC | 3.9 ppm |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.